molecular formula C6H4BrN5 B1275747 5-bromo-2-(1H-tetrazol-1-yl)pyridine CAS No. 296796-44-6

5-bromo-2-(1H-tetrazol-1-yl)pyridine

Cat. No. B1275747
M. Wt: 226.03 g/mol
InChI Key: YBMHJWFLYFYWBM-UHFFFAOYSA-N
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Patent
US06689779B2

Procedure details

In 10 ml of 1-methyl-2-pyrrolidone was dissolved 1.0 g of 2,5-dibromopyridine and the solution was added with 0.5 g of 1,2,3,4-tetrazole, along with 1.75 g of potassium carbonate. The reaction mixture was reacted at 100° C. for 3 hours with stirring. After completion of the reaction, the reaction mixture was added with water and extracted with ethyl acetate. The organic layer thus obtained was dehydrated, filtered and concentrated and the concentrate was subjected to column chromatography to give the title compound. 0.8 g.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[NH:9]1[CH:13]=[N:12][N:11]=[N:10]1.C(=O)([O-])[O-].[K+].[K+].O>CN1CCCC1=O>[N:9]1([C:2]2[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=2)[CH:13]=[N:12][N:11]=[N:10]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1N=NN=C1
Name
Quantity
1.75 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
10 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was reacted at 100° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(N=NN=C1)C1=NC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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